molecular formula C22H14FNO2 B8099061 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline

Cat. No.: B8099061
M. Wt: 343.3 g/mol
InChI Key: FUXXJJQOQDOBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a fluorine atom, and a carboxyquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a biphenyl derivative is reacted with a carboxyquinoline precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used for the oxidation of the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Biphenyl-4-yl-6-fluoro-4-carboxyquinoline is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 4-Quinolinecarboxylic acid: This compound lacks the biphenyl and fluorine groups present in this compound.

  • Brequinar sodium: An analogue used in biochemical and physiological studies.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO2/c23-17-10-11-20-18(12-17)19(22(25)26)13-21(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXXJJQOQDOBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.